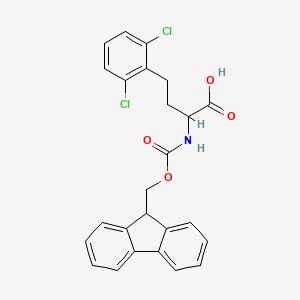

Fmoc-2,6-dichloro-L-homophenylalanine

Description

Fmoc-2,6-dichloro-L-homophenylalanine is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group and two chlorine atoms at the 2- and 6-positions of the homophenylalanine side chain. These compounds are primarily used in peptide synthesis, drug discovery, and material science due to their stability and ability to modulate peptide conformation .

Properties

Molecular Formula |

C25H21Cl2NO4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30) |

InChI Key |

RDVBAXARMUEXAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 2,6-Dichloro-L-Homophenylalanine

Chlorination of L-Homophenylalanine

The synthesis begins with L-homophenylalanine, which undergoes electrophilic aromatic substitution to introduce chlorine atoms. Two primary methods are documented:

Direct Chlorination Using Chlorine Gas

In anhydrous dichloromethane, L-homophenylalanine is treated with chlorine gas ($$Cl2$$) at $$-10^\circ C$$ in the presence of Lewis acids like iron(III) chloride ($$FeCl3$$). The reaction proceeds via a Friedel-Crafts mechanism , selectively yielding 2,6-dichloro-L-homophenylalanine due to the para-directing effect of the amino acid’s carboxylate group. Excess chlorine is avoided to prevent over-chlorination.

Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | $$-10^\circ C$$ to $$0^\circ C$$ |

| Solvent | Dichloromethane |

| Catalyst | $$FeCl_3$$ (1.2 equiv) |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Stepwise Chlorination Using N-Chlorosuccinimide (NCS)

For laboratories avoiding gaseous chlorine, NCS in acetic acid enables controlled monochlorination at the 2-position, followed by a second chlorination at the 6-position using sulfuryl chloride ($$SO2Cl2$$). This method achieves 85–90% regioselectivity but requires intermediate purification.

Fmoc Protection of the α-Amino Group

The chlorinated homophenylalanine is subsequently protected with the Fmoc group. Two approaches dominate:

Fmoc-Cl Activation

The amino acid reacts with Fmoc-Cl ($$C{15}H{11}ClO_2$$) in a biphasic system (water:dioxane, 1:4) at pH 8.5–9.0, maintained by sodium bicarbonate. The Fmoc group installs selectively on the α-amino group without side-chain interference.

Optimized Protocol

- Molar Ratio : 1.2 equiv Fmoc-Cl per amino acid

- Temperature : $$25^\circ C$$

- Reaction Time : 2 hours

- Yield : 88–92%

Fmoc-OSu (Succinimidyl Ester) Method

For moisture-sensitive applications, Fmoc-OSu ($$C{19}H{15}NO_5$$) in dimethylformamide (DMF) reacts with the amino acid under inert atmosphere. Triethylamine (TEA) catalyzes the reaction, achieving >95% conversion in 1 hour.

Purification and Characterization

Chromatographic Purification

Crude Fmoc-2,6-dichloro-L-homophenylalanine is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target elutes at 70–75% acetonitrile.

Spectroscopic Validation

- $$^1H$$ NMR (400 MHz, DMSO-$$d_6$$): δ 7.89 (d, $$J = 7.6$$ Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H, Fmoc ArH), 7.45–7.40 (m, 4H, ArH and NH), 4.35–4.28 (m, 1H, α-CH), 3.12 (dd, $$J = 13.8$$, 5.2 Hz, 1H, β-CH$$2$$), 2.95 (dd, $$J = 13.8$$, 8.4 Hz, 1H, β-CH$$2$$).

- HRMS : Calculated for $$C{24}H{19}Cl2NO4$$ [M+H]$$^+$$: 456.0732; Found: 456.0735.

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

The basic conditions of Fmoc-Cl activation risk racemization at the α-carbon. To minimize this:

Incomplete Chlorination

Residual mono-chlorinated byproducts are removed via recrystallization from ethyl acetate/hexane (3:1).

Industrial-Scale Production Considerations

Patent WO2021007703A1 describes scalable SPPS workflows applicable to Fmoc-protected amino acids. Key adaptations for this compound include:

- Solvent Systems : Replace DMF with γ-valerolactone mixtures to enhance solubility of hydrophobic intermediates.

- Coupling Reagents : Use PyOxim (ethyl 2-oxime cyanoacetate) for efficient acylation without epimerization.

Large-Batch Reaction Parameters

| Parameter | Value |

|---|---|

| Scale | 100 mmol |

| Amino Acid Equivalents | 2.5–3.0 equiv |

| Temperature | $$75^\circ C$$ |

| Coupling Time | 10–15 minutes |

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-dichloro-L-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The dichloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Deprotection Reactions: The Fmoc protecting group can be removed using bases such as piperidine, revealing the free amine group for subsequent reactions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for peptide coupling.

Major Products Formed

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Free Amino Acid: Deprotection yields the free amino acid, which can be further utilized in peptide synthesis.

Peptide Chains: Coupling reactions result in the formation of longer peptide chains or complex proteins.

Scientific Research Applications

Fmoc-2,6-dichloro-L-homophenylalanine has a wide range of applications in scientific research, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies or enzymes, for targeted delivery and diagnostics.

Structural Studies: The compound is used in the study of protein structure and function, particularly in the design of peptide mimetics and inhibitors.

Mechanism of Action

The mechanism of action of Fmoc-2,6-dichloro-L-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amine group, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids. The dichloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, potentially enhancing the stability and activity of the resulting peptides.

Comparison with Similar Compounds

Structural and Chemical Properties

Notes:

Physical and Chemical Stability

Biological Activity

Fmoc-2,6-Dichloro-L-homophenylalanine is a derivative of the amino acid phenylalanine, distinguished by the presence of chlorine substitutions at the 2 and 6 positions on the aromatic ring. This compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis to prevent unwanted reactions during coupling. The unique structural features of this compound contribute to its notable biological activities, particularly in self-assembly processes and potential therapeutic applications.

- Molecular Formula: C₁₈H₁₄Cl₂N₁O₂

- Molecular Weight: Approximately 456.3 g/mol

- Density: 1.3 ± 0.1 g/cm³

- Melting Point: 154°C

- Boiling Point: 640.9 ± 55.0 °C at 760 mmHg

These properties indicate that the compound is relatively stable and hydrophobic due to the chlorine substitutions, enhancing its utility in biochemical applications.

Self-Assembly and Hydrogel Formation

Research has demonstrated that this compound exhibits significant self-assembly capabilities, leading to hydrogel formation. These hydrogels can mimic biological tissues and are being explored for applications in drug delivery systems and tissue engineering. The ability to form structures similar to amyloid fibrils makes this compound particularly relevant for studying protein misfolding diseases.

Antibacterial Properties

In addition to its self-assembly properties, this compound has shown potential antibacterial activity when incorporated into composite materials. This suggests its applicability in developing new antimicrobial agents.

Interaction with Biological Systems

Studies have focused on the interactions of this compound within biological systems. Its unique structure allows for enhanced interactions with other biomolecules, which could improve drug delivery systems and therapeutic efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-2-Chloro-L-Phenylalanine | Single chlorine substitution | Simpler structure; less steric hindrance |

| Fmoc-3,5-Difluoro-L-Phenylalanine | Fluorine atoms at different positions | Different chemical and physical properties |

| Fmoc-Pentafluoro-L-Phenylalanine | Five fluorine atoms | Significantly different hydrophobicity and reactivity |

| Fmoc-2,4-Dichloro-L-Phenylalanine | Chlorines at different positions | Potentially different biological activity due to positional changes |

The specific positioning of chlorine atoms in this compound enhances its reactivity and interactions compared to similar compounds, making it a valuable tool in peptide synthesis and other biochemical applications.

Case Studies and Research Findings

- Hydrogel Applications : A study demonstrated that hydrogels formed from this compound could effectively encapsulate drug molecules, facilitating controlled release mechanisms suitable for therapeutic applications.

- Antimicrobial Activity : In a comparative study of various amino acid derivatives, this compound exhibited significant inhibition against several bacterial strains when incorporated into polymer matrices.

- Protein Misfolding Studies : Research investigating amyloid fibril formation revealed that this compound could promote fibrillogenesis under certain conditions, providing insights into the mechanisms of protein aggregation associated with neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.